Dibenzo[b,e][1,4]dioxin-2-ylboronic acid Dibenzo[b,e][1,4]dioxin-2-ylboronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18725381
InChI: InChI=1S/C12H9BO4/c14-13(15)8-5-6-11-12(7-8)17-10-4-2-1-3-9(10)16-11/h1-7,14-15H
SMILES:
Molecular Formula: C12H9BO4
Molecular Weight: 228.01 g/mol

Dibenzo[b,e][1,4]dioxin-2-ylboronic acid

CAS No.:

Cat. No.: VC18725381

Molecular Formula: C12H9BO4

Molecular Weight: 228.01 g/mol

* For research use only. Not for human or veterinary use.

Dibenzo[b,e][1,4]dioxin-2-ylboronic acid -

Specification

Molecular Formula C12H9BO4
Molecular Weight 228.01 g/mol
IUPAC Name dibenzo-p-dioxin-2-ylboronic acid
Standard InChI InChI=1S/C12H9BO4/c14-13(15)8-5-6-11-12(7-8)17-10-4-2-1-3-9(10)16-11/h1-7,14-15H
Standard InChI Key RTIVQDQWZLIWQY-UHFFFAOYSA-N
Canonical SMILES B(C1=CC2=C(C=C1)OC3=CC=CC=C3O2)(O)O

Introduction

Chemical Identity and Structural Features

Molecular Characterization

Dibenzo[b,e] dioxin-2-ylboronic acid consists of two benzene rings fused to a 1,4-dioxin ring system, with a boronic acid (-B(OH)₂) group substituting the 2-position (Figure 1). Key parameters include:

PropertyValueSource
Molecular formulaC₁₂H₉BO₄
Molecular weight228.01 g/mol
CAS RN868380-13-6
IUPAC namedibenzo-p-dioxin-2-ylboronic acid
Melting pointNot reported
Boiling pointNot reported

The compound’s structure is confirmed via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), though specific spectral data remain unpublished in open literature.

Electronic and Steric Properties

The dibenzo[b,e] dioxin core imposes significant steric hindrance and electronic effects:

  • Aromaticity: The fused benzene and dioxin rings create an extended π-system, enhancing stability and planar rigidity.

  • Boronic Acid Reactivity: The -B(OH)₂ group at position 2 participates in Suzuki-Miyaura cross-couplings, forming carbon-carbon bonds with aryl halides .

Synthesis and Optimization

Synthetic Routes

The primary synthesis involves boronation of a dibenzo[b,e] dioxin precursor. A representative protocol from LookChem (2022) achieves an 87% yield :

  • Starting Material: 2-Bromo-dibenzo[b,e] dioxin.

  • Reagents: Bis(pinacolato)diboron (B₂pin₂), palladium catalyst (e.g., Pd(dppf)Cl₂), potassium acetate (KOAc).

  • Conditions: Reflux in dioxane at 90°C for 12 hours under inert atmosphere .

The reaction proceeds via palladium-catalyzed Miyaura borylation, replacing the bromine atom with a boronic ester, which is subsequently hydrolyzed to the boronic acid.

Yield Optimization

Key factors influencing yield include:

  • Catalyst Loading: 2–5 mol% Pd(dppf)Cl₂ maximizes turnover.

  • Solvent Choice: Polar aprotic solvents (e.g., dioxane) enhance reaction efficiency .

  • Temperature: Elevated temperatures (80–100°C) accelerate transmetallation.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s boronic acid group enables C–C bond formation with aryl halides, producing biaryl structures central to pharmaceuticals and agrochemicals. For example:
Ar–X+Dibenzo-dioxin-B(OH)2Pd catalystAr–Dibenzo-dioxin+Byproducts\text{Ar–X} + \text{Dibenzo-dioxin-B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{Ar–Dibenzo-dioxin} + \text{Byproducts}
This reaction is pivotal in synthesizing polycyclic aromatic hydrocarbons (PAHs) with tailored electronic properties.

Material Science Applications

The rigid dibenzo[b,e] dioxin backbone enhances thermal stability in polymers and liquid crystals. Composite materials incorporating this moiety exhibit:

  • High Glass Transition Temperatures (Tg): >200°C in polyimide matrices.

  • Electron Transport Properties: Useful in organic light-emitting diodes (OLEDs).

Medicinal Chemistry and Biological Relevance

Bioavailability Considerations

The compound’s high molecular weight (228.01 g/mol) and LogP (estimated 2.1) suggest moderate blood-brain barrier permeability, necessitating derivatization for CNS-targeted therapies.

Future Directions and Challenges

Synthetic Challenges

  • Functionalization: Selective modification of the dioxin ring without boronic acid cleavage remains difficult.

  • Scalability: Current protocols require optimization for kilogram-scale production .

Emerging Applications

  • Photovoltaics: PAHs derived from this compound could improve photon absorption in solar cells.

  • Anticancer Agents: Boronic acids are explored as proteasome inhibitors, warranting cytotoxicity studies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator